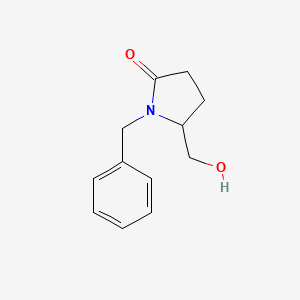

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and its derivatives involves reactions that introduce various substituents at key positions of the 3-hydroxy-3-pyrrolin-2-one core. Such synthetic routes are explored to develop new compounds with potential medicinal properties. For instance, derivatives have been synthesized by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane derivatives, highlighting the interest in modifying the C1-, C4-, and C5-positions of the pyrrolidin-2-one nucleus (Rubtsova et al., 2020).

Molecular Structure Analysis

The structure of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives is typically confirmed using techniques such as 1H NMR spectroscopy and IR spectrometry. These analytical methods provide insights into the presence of characteristic functional groups and the overall molecular conformation, essential for understanding the compound's chemical behavior and interactions (Mohammat et al., 2008).

Chemical Reactions and Properties

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, leveraging its reactive sites for further functionalization. The introduction of different substituents through reactions like nucleophilic substitution and cycloaddition significantly expands the compound's utility in synthesizing novel medicinal molecules. These reactions are guided by the compound's inherent chemical properties, such as the reactivity of its carbonyl group and the presence of substituents affecting its electronic and steric environment (Amato et al., 1990).

Physical Properties Analysis

The physical properties of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are often determined experimentally and can be influenced by the nature and position of substituents on the pyrrolidin-2-one ring (Shahnaei & Kabirifard, 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the behavior of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one in chemical syntheses and biological systems. These properties are pivotal in designing reactions for the synthesis of derivatives with intended biological activities (Kotian et al., 2005).

Aplicaciones Científicas De Investigación

Nootropic Agents : 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one (WEB-1868) has been analyzed for its role as a cognition activator. X-ray analysis and theoretical calculations indicate specific conformational features, suggesting its potential in neuropharmacology (Amato et al., 1990).

Glycosidase Inhibition : Derivatives of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one have been synthesized and tested for their inhibitory activities towards various glycosidases. This research is significant in understanding the compound's potential in treating diseases like diabetes or lysosomal storage disorders (Popowycz et al., 2004).

Spectral Features and Synthesis : Studies have been conducted on the synthesis and spectral features of new derivatives of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. This research aids in understanding the compound's chemical properties and potential pharmaceutical applications (Mysova et al., 2013).

Large-Scale Synthesis : Research has been conducted on the practical, large-scale synthesis of derivatives of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. Such studies are crucial for its potential commercial production and application in drug synthesis (Kotian et al., 2005).

Conformation Analysis : The crystal and molecular structure of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one has been studied, providing insights into its conformational properties, which are essential for understanding its interactions and potential therapeutic uses (Mohammat et al., 2008).

Cholinesterase Inhibitors : Certain benzyl pyrrolidine-1-carboxylates, structurally related to 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, have been tested for their ability to inhibit cholinesterases. This has implications in treating diseases like Alzheimer's (Pizova et al., 2017).

Stereochemistry and Enantioselectivity : Studies on the stereochemistry and enantioselective synthesis routes related to 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one provide valuable information for its potential use in asymmetric synthesis and drug development (Petterssonfasth et al., 1995).

Transesterification Studies : Research on the lipase-catalyzed transesterification of related pyrrolidine derivatives gives insights into the compound's potential in biocatalysis and organic synthesis (Kawanami et al., 2001).

Propiedades

IUPAC Name |

1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECBQTBLDLREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)